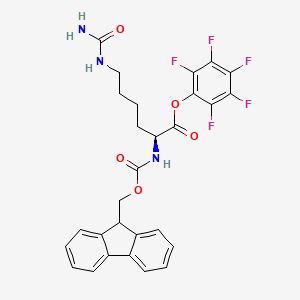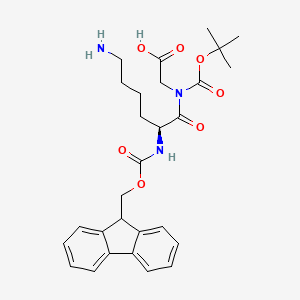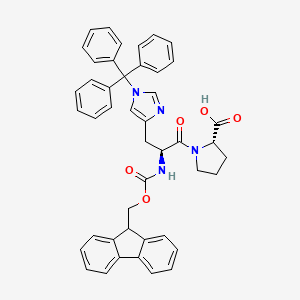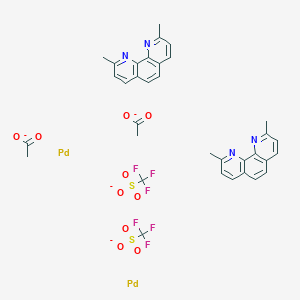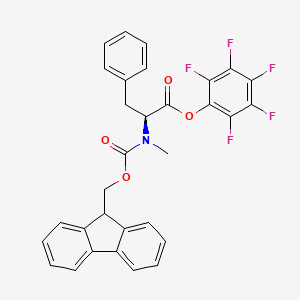
Fmoc-N-Me-Phe-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-Phe-OPfp: is a derivative of phenylalanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group, the phenylalanine is methylated at the nitrogen, and the carboxyl group is activated as a pentafluorophenyl ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Methylation: The nitrogen of the phenylalanine is methylated using a methylating agent like methyl iodide.
Activation as Pentafluorophenyl Ester: The carboxyl group is activated by reacting it with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods: The industrial production of Fmoc-N-Me-Phe-OPfp typically involves large-scale solid-phase peptide synthesis techniques. The process is automated and involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide.
Coupling: Pentafluorophenol, dicyclohexylcarbodiimide.
Major Products:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of peptides and proteins.
- Facilitates the study of peptide bond formation and stability.
Biology:
- Utilized in the synthesis of biologically active peptides for research.
- Helps in the study of protein-protein interactions.
Medicine:
- Used in the development of peptide-based drugs.
- Facilitates the synthesis of peptide vaccines and therapeutic peptides.
Industry:
- Employed in the large-scale production of peptides for pharmaceuticals.
- Used in the synthesis of custom peptides for research and development.
Wirkmechanismus
Mechanism:
- The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The pentafluorophenyl ester activates the carboxyl group, facilitating the formation of peptide bonds.
Molecular Targets and Pathways:
- Targets amino groups in peptide synthesis.
- Involved in the formation of peptide bonds through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phe-OPfp: Similar structure but without the methylation at the nitrogen.
Fmoc-N-Me-D-Phe-OPfp: Similar structure but with the D-isomer of phenylalanine.
Uniqueness:
- The methylation at the nitrogen in Fmoc-N-Me-Phe-OPfp provides unique steric and electronic properties, influencing its reactivity and stability in peptide synthesis.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBMSYNTQQCRE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride](/img/structure/B6292591.png)
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]thiourea](/img/structure/B6292598.png)
![1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B6292606.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B6292628.png)
![12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6292637.png)
![1,10-bis(3,5-dichlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6292643.png)
![12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6292653.png)
![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6292661.png)
